Ácido 12-fenil dodecanoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as 12-aminododecanoic acid from vernolic acid demonstrates the potential pathways for synthesizing 12-phenyldodecanoic acid. These methods involve hydrogenation, oxidation, and catalytic reduction steps to yield the target compound with high purity and yield. Specific synthesis routes for closely related compounds highlight the versatility and complexity of synthetic strategies required for compounds like 12-phenyldodecanoic acid (Ayorinde et al., 1997).

Molecular Structure Analysis

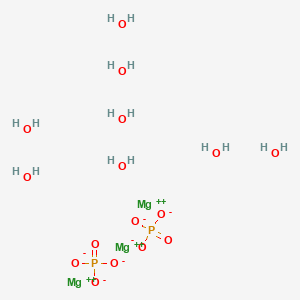

Investigations into similar compounds provide insights into the molecular structure of 12-phenyldodecanoic acid. The molecular structure can be analyzed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR), which offer detailed information on the molecular composition and configuration (Görgen et al., 1989).

Chemical Reactions and Properties

12-Phenyldodecanoic acid's reactivity can be inferred from studies on similar substances, highlighting its potential involvement in various chemical reactions. The compound's functionality enables its participation in Friedel-Crafts-type reactions, showcasing its reactivity and potential utility in organic synthesis (Nomiya et al., 1980).

Physical Properties Analysis

The physical properties of 12-phenyldodecanoic acid, such as melting point and solubility, can be closely related to those of analogous compounds. These properties are crucial for determining the compound's applicability in different environments and its behavior in solution (Ghareba & Omanovic, 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for understanding 12-phenyldodecanoic acid's role in chemical reactions and its potential applications. Studies on similar acids provide insights into their reactivity patterns, stability under different conditions, and interactions with metals, which are indicative of 12-phenyldodecanoic acid's behavior (Ghareba & Omanovic, 2011).

Aplicaciones Científicas De Investigación

Química prebiótica y origen de la vida

El ácido 12-fenil dodecanoico es un ácido graso de cadena larga que puede formar vesículas, que se teoriza que han jugado un papel crucial en el origen de la vida . Estas vesículas, también conocidas como protocélulas, podrían mejorar los procesos de difusión de reacciones químicas involucrados en la abiogénesis . Pueden proporcionar microambientes para mejorar los procesos de reacción-difusión que ocurren en las células prebióticas .

Escudo UV para la vida temprana

Las vesículas formadas por ácidos grasos de cadena larga como el ácido 12-fenil dodecanoico podrían haber proporcionado a la vida temprana un escudo contra la destructiva luz UV-C ionizante . Esta luz probablemente bañó la superficie de la Tierra desde antes del origen de la vida y al menos hasta 1200 millones de años después, hasta la formación de una capa de ozono protectora como resultado de la evolución de la fotosíntesis oxigénica .

Transducción de energía

Las membranas anfipáticas, como las formadas por el ácido 12-fenil dodecanoico, juegan un papel en la transducción de energía . Pueden ayudar en el intercambio regulado de material entrante y saliente, lo que lleva a la formación de gradientes, que pueden ser útiles como fuentes de energía .

Transporte de iones

Las membranas anfipáticas formadas por el ácido 12-fenil dodecanoico también pueden ayudar en el transporte de iones . Esto es crucial para mantener el equilibrio de iones dentro y fuera de la célula, lo cual es esencial para diversas funciones celulares .

Concentración de moléculas

Estas membranas pueden concentrar moléculas, aumentando así las tasas de reacción

Direcciones Futuras

A paper titled “Fatty Acid Vesicles as Hard UV-C Shields for Early Life” mentions 12-Phenyldodecanoic acid. The paper discusses the potential role of fatty acid vesicles, including those made from 12-Phenyldodecanoic acid, in protecting early life forms from UV-C light . This suggests that 12-Phenyldodecanoic acid and similar compounds could have interesting applications in studies of abiogenesis and the origins of life.

Mecanismo De Acción

Target of Action

12-Phenyldodecanoic acid is an organic compound

Mode of Action

It’s known that the compound has a phenyl group attached to the end of the carbon chain opposite the carboxylic acid group . The presence of these functional groups significantly influences the compound’s physical and chemical properties . .

Biochemical Pathways

It’s known that the compound can be used as a component of lubricants, surfactants, and preservatives

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°C) . .

Propiedades

IUPAC Name |

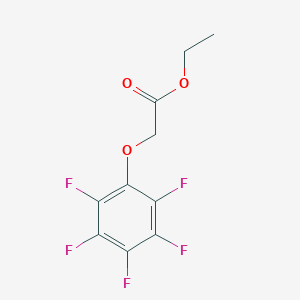

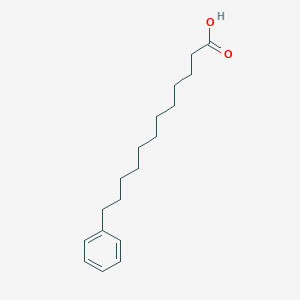

12-phenyldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHFJJSVBVZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

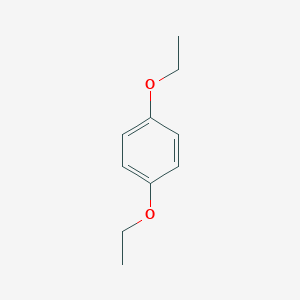

C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162876 | |

| Record name | 12-Phenyllauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14507-27-8 | |

| Record name | 12-Phenyllauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Phenyllauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14507-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural significance of 12-phenyldodecanoic acid?

A: 12-Phenyldodecanoic acid serves as a valuable tool in understanding the biosynthesis of 1-alkenes in plants, specifically in safflower (Carthamus tinctorius L.) []. Researchers utilized synthetically deuterated forms of 12-phenyldodecanoic acid to track the origin of specific hydrogen atoms during the conversion of fatty acids to 1-alkenes. This led to a deeper understanding of the enzymatic mechanisms involved in this process.

Q2: How does 12-phenyldodecanoic acid contribute to our understanding of 1-alkene biosynthesis in plants?

A: Studies using deuterated 12-phenyldodecanoic acid demonstrated that during the formation of 1-alkenes, a single hydrogen atom from the C-3 position and carbon dioxide from the C-1 position of the precursor fatty acid are lost []. This finding, coupled with the observation of a strong isotope effect, supports a mechanism involving an initial enzymatic attack on a non-activated hydrogen at the C-3 position, occurring simultaneously with fragmentation into the 1-alkene and carbon dioxide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)